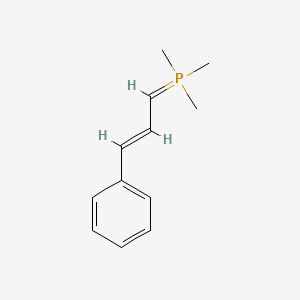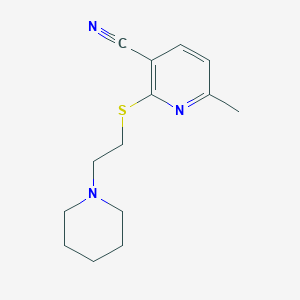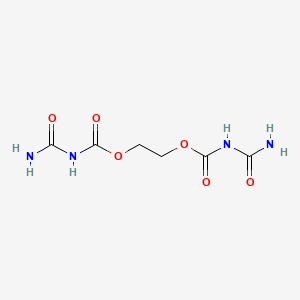
Ethane-1,2-diyl bis(carbamoylcarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane-1,2-diyl bis(carbamoylcarbamate) is a chemical compound with the molecular formula C₆H₁₀N₄O₆. It is also known by its IUPAC name, 1,2-ethanediyl bis(carbamoylcarbamate). This compound is characterized by its unique structure, which includes two carbamoylcarbamate groups attached to an ethane backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diyl bis(carbamoylcarbamate) typically involves the reaction of ethane-1,2-diol with carbamoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Ethane-1,2-diol+2Carbamoyl chloride→Ethane-1,2-diyl bis(carbamoylcarbamate)+2HCl
Industrial Production Methods
In an industrial setting, the production of ethane-1,2-diyl bis(carbamoylcarbamate) may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process typically includes steps such as purification and crystallization to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethane-1,2-diyl bis(carbamoylcarbamate) can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield ethane-1,2-diol and carbamic acid.
Oxidation: Under oxidative conditions, the compound can be converted to its corresponding oxidized products.
Substitution: The carbamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Ethane-1,2-diol and carbamic acid.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted carbamoylcarbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Ethane-1,2-diyl bis(carbamoylcarbamate) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethane-1,2-diyl bis(carbamoylcarbamate) involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethane-1,2-diyl bis(carbamoylcarbamate) can be compared with other similar compounds, such as:
Ethane-1,2-diyl bis(oxy)diisophthalic acid: Similar in structure but with different functional groups.
Ethane-1,2-diyl bis(hexadecylcarbamate): Contains longer alkyl chains, leading to different properties and applications.
The uniqueness of ethane-1,2-diyl bis(carbamoylcarbamate) lies in its specific functional groups and the resulting chemical properties, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
88795-45-3 |
|---|---|
Molekularformel |
C6H10N4O6 |
Molekulargewicht |
234.17 g/mol |
IUPAC-Name |
2-(carbamoylcarbamoyloxy)ethyl N-carbamoylcarbamate |
InChI |
InChI=1S/C6H10N4O6/c7-3(11)9-5(13)15-1-2-16-6(14)10-4(8)12/h1-2H2,(H3,7,9,11,13)(H3,8,10,12,14) |
InChI-Schlüssel |
RXJORXRSKQNLRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)NC(=O)N)OC(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


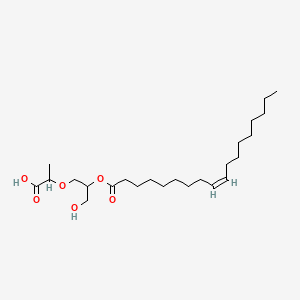

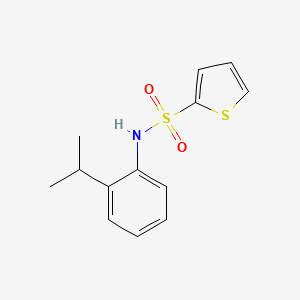
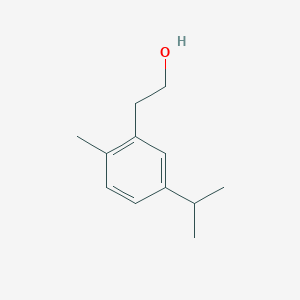
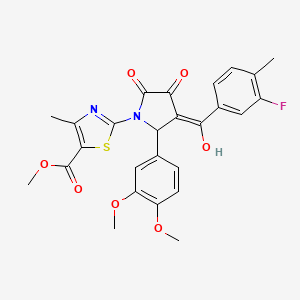
![N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide](/img/structure/B14160414.png)
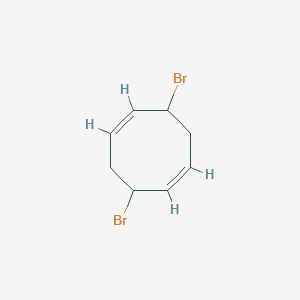


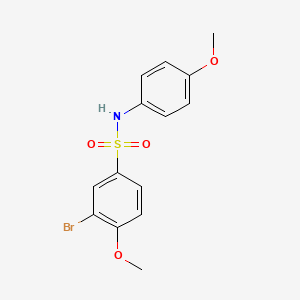
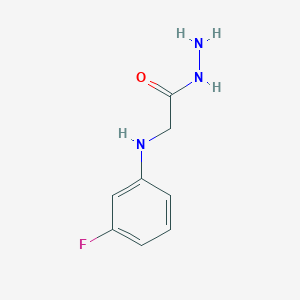
![(8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B14160459.png)
